

# Preclinical Toxicology of Upadacitinib: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Upadacitinib (RINVOQ®), a selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key findings from a range of nonclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.

## Executive Summary

Upadacitinib has undergone a thorough preclinical safety evaluation in various animal models. The principal target organs identified in repeat-dose toxicity studies were the liver and kidneys in rats, with immunosuppressive effects observed in both rats and dogs. Upadacitinib was not found to be mutagenic or clastogenic in a standard battery of genotoxicity assays.

Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential. Developmental and reproductive toxicology studies showed that Upadacitinib can be teratogenic at certain dose levels in rats and rabbits, a finding consistent with other JAK inhibitors. No adverse findings were noted in the pre- and postnatal development study in rats. Safety pharmacology studies did not indicate any significant effects on vital functions.

## Repeat-Dose Toxicity

Pivotal nonclinical toxicology studies of Upadacitinib were conducted in rats for up to 6 months and in dogs for up to 9 months. The most common treatment-related findings in both species were related to the immunosuppressive effects of the drug.<sup>[1]</sup>

## Rat Studies

In repeat-dose oral toxicity studies in rats, the primary target organs were the liver and kidneys.<sup>[1]</sup> The nonclinical studies provided a safety margin of 22-fold in rats compared to the maximum recommended human dose (MRHD) of 15 mg/day.<sup>[1]</sup>

## Dog Studies

In dogs, the key findings were primarily related to immunosuppression, including skin infections, inflammation, cysts, and lymphoid depletion.<sup>[1]</sup> The safety margin in dogs was 2-fold compared to the MRHD of 15 mg/day.<sup>[1]</sup>

## Genotoxicity

Upadacitinib was evaluated for its genotoxic potential in a comprehensive battery of in vitro and in vivo assays. The results from these studies were negative, indicating that Upadacitinib is not mutagenic or clastogenic.

Table 1: Summary of Genotoxicity Studies

Assay Type	Test System	Result
In vitro bacterial mutagenicity assay (Ames test)	S. typhimurium, E. coli	Negative
In vitro chromosome aberration assay	Human peripheral blood lymphocytes	Negative
In vivo micronucleus assay	Rat bone marrow	Negative

## Carcinogenicity

The carcinogenic potential of Upadacitinib was assessed in long-term studies in both mice and rats.

Table 2: Summary of Carcinogenicity Studies

Species/Strain	Study Duration	Dose Levels (mg/kg/day)	Result
Tg.rasH2 Mouse	26 weeks	0, 5, 10, 20	Negative
Sprague-Dawley Rat	2 years (104 weeks)	Males: 0, 4, 7.5, 15 Females: 0, 3, 7.5, 20	Negative

Source:[2]

## Experimental Protocols

- 26-Week Tg.rasH2 Mouse Study: Upadacitinib was administered orally by gavage to transgenic Tg.rasH2 mice.[2]
- 2-Year Rat Study: Upadacitinib was administered orally by gavage to Sprague-Dawley rats for 104 weeks.[2]

## Reproductive and Developmental Toxicity

The effects of Upadacitinib on fertility, embryo-fetal development, and pre- and postnatal development were investigated in rats and rabbits.

### Fertility and Early Embryonic Development

In a fertility study in rats, Upadacitinib was administered orally at dose levels of 0, 5, 25, and 50/75 (males/females) mg/kg/day.[2] Effects on fertility, including increased post-implantation loss and a reduced number of live fetuses per litter, were observed.[1]

### Embryo-Fetal Development

Upadacitinib was shown to be teratogenic in both rats and rabbits.

Table 3: Summary of Embryo-Fetal Development Studies

Species	No-Observed-Adverse-Effect Level (NOAEL)	Teratogenic Effects Observed at $\geq$ Dose Levels (mg/kg/day)	Specific Malformations
Rat	1.5 mg/kg/day[1]	5 mg/kg/day[1]	Skeletal malformations (misshapen humerus, bent scapula)[1]
Rabbit	10 mg/kg/day[1]	Not specified	Skeletal malformations, decreased fetal body weights, increased post-implantation loss[1]

## Pre- and Postnatal Development

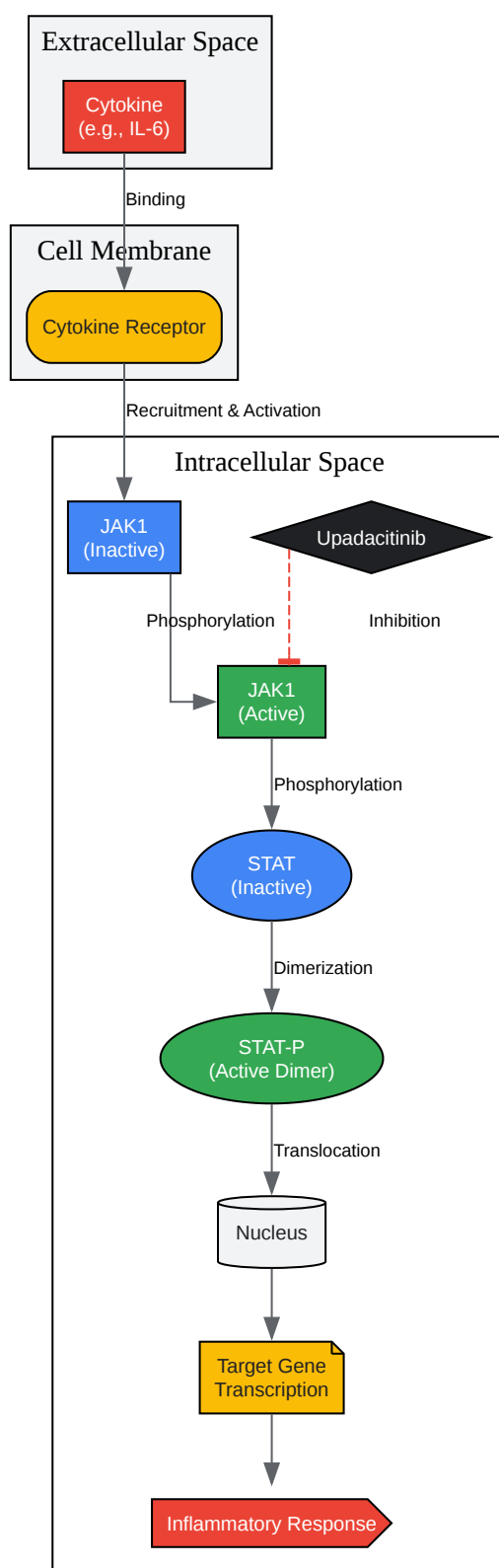
No adverse findings were noted in the pre- and postnatal development study conducted in rats. [1]

## Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the potential effects of Upadacitinib on the cardiovascular, respiratory, and central nervous systems. The specific protocols and detailed results of these studies are not publicly available in the provided search results. However, the overall preclinical safety assessment did not identify significant safety concerns in these vital organ systems that would preclude clinical development.

## Mechanism of Action: JAK-STAT Signaling Pathway

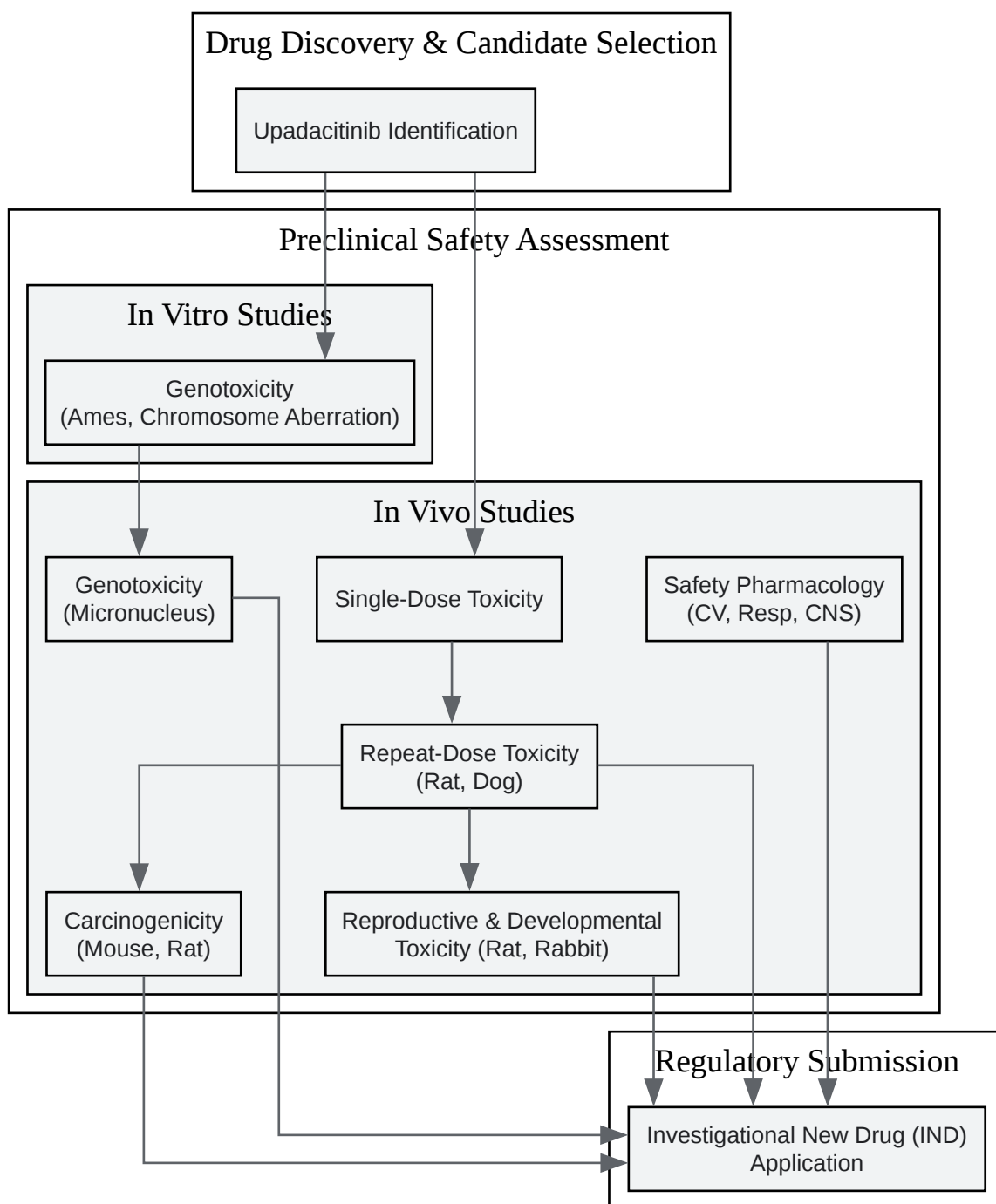
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are involved in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates the signaling cascade that leads to the activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.[4][5][6]

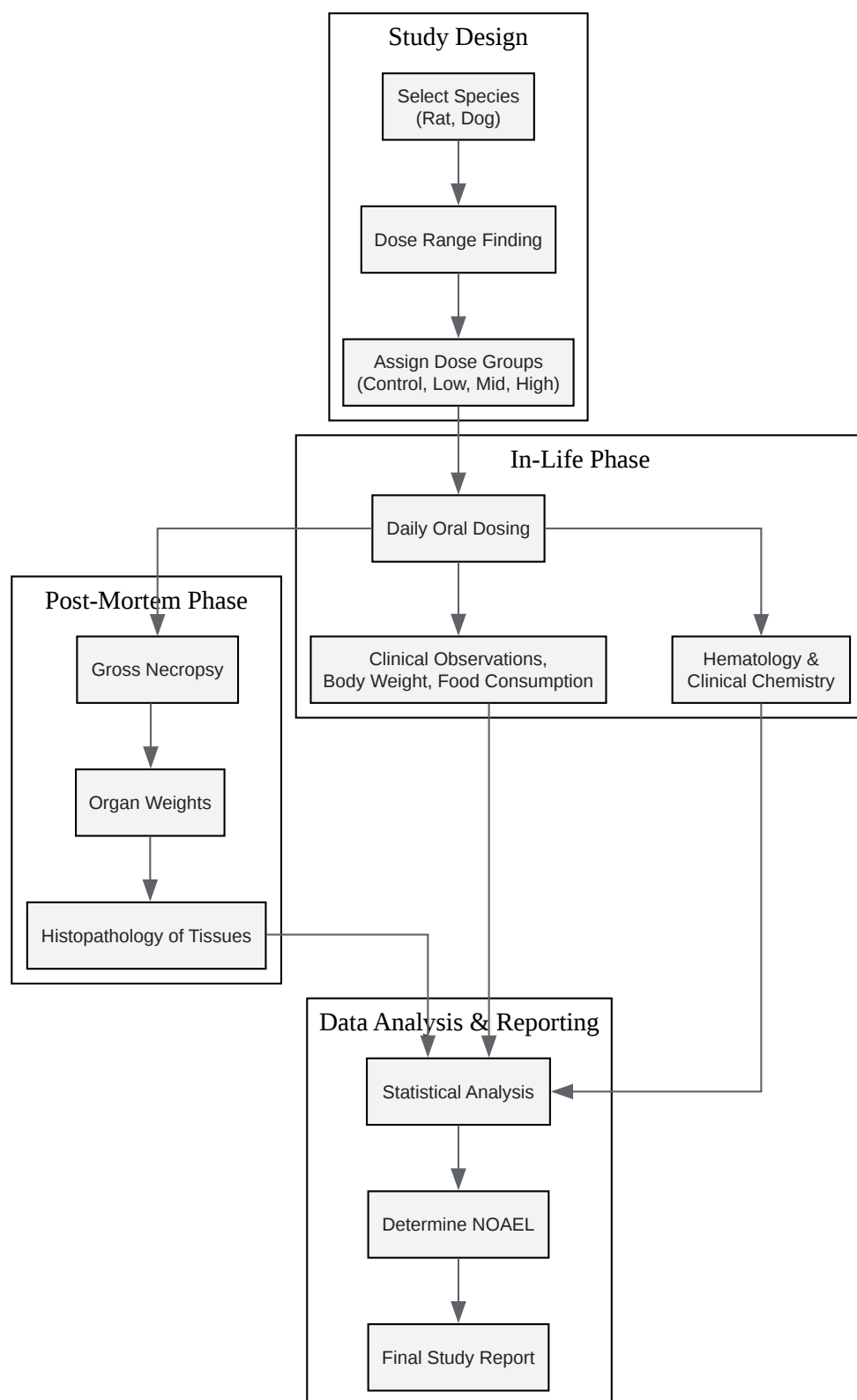


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Upadacitinib inhibits the JAK1 signaling pathway.

## Experimental Workflows





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